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chaetoglobosin T -

chaetoglobosin T

Catalog Number: EVT-1584286
CAS Number:
Molecular Formula: C32H38N2O3
Molecular Weight: 498.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chaetoglobosin T is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles and a macrocycle.
Overview

Chaetoglobosin T is a member of the chaetoglobosin family, which are secondary metabolites produced by fungi, particularly from the genus Chaetomium. These compounds are classified as cytochalasans, a group known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties. Chaetoglobosin T has garnered attention due to its potential applications in medicine and agriculture, particularly for its cytotoxic effects against various cancer cell lines and its ability to inhibit fungal growth.

Source and Classification

Chaetoglobosin T is primarily derived from Chaetomium globosum, a widely studied fungus known for its production of bioactive compounds. The classification of chaetoglobosins falls under the broader category of cytochalasan alkaloids, which are characterized by their unique structural features, including a polycyclic framework and various functional groups that contribute to their biological activity.

Synthesis Analysis

Methods

The biosynthesis of chaetoglobosin T involves complex enzymatic pathways within the producing fungi. Key genes responsible for the biosynthesis include polyketide synthase (PKS) genes and non-ribosomal peptide synthetase (NRPS) genes. Recent studies have utilized genetic manipulation techniques to enhance the production of chaetoglobosins by overexpressing specific regulatory genes such as CgcheR in Chaetomium globosum .

Technical Details

The synthesis process typically involves the condensation of malonyl-CoA units catalyzed by PKS enzymes, followed by tailoring steps that introduce functional groups through various enzymatic reactions. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze the crude extracts for the presence of chaetoglobosin T and other metabolites .

Molecular Structure Analysis

Structure

Chaetoglobosin T features a complex molecular structure characterized by multiple rings and functional groups. Its structural elucidation has been achieved through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.

Data

The molecular formula of chaetoglobosin T is C₁₉H₂₃N₃O₄, with a molecular weight of approximately 357.41 g/mol. The compound exhibits specific stereochemistry that is crucial for its biological activity.

Chemical Reactions Analysis

Reactions

Chaetoglobosin T undergoes various chemical reactions that contribute to its biological activity. These include:

  • Antifungal Activity: It disrupts fungal cell membrane integrity.
  • Antitumor Activity: It induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases.

Technical Details

Research indicates that chaetoglobosin T exhibits cytotoxic effects against several human cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 1.6 to 8.73 μmol/L depending on the cell line .

Mechanism of Action

Process

The mechanism through which chaetoglobosin T exerts its effects involves several pathways:

  • Inhibition of Cell Proliferation: It interferes with key signaling pathways involved in cell division.
  • Induction of Apoptosis: Chaetoglobosin T activates apoptotic pathways leading to programmed cell death in tumor cells.

Data

Studies have shown that chaetoglobosin T can inhibit specific kinases involved in cancer cell survival, thereby promoting apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chaetoglobosin T typically appears as a pale yellow solid.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Chaetoglobosin T can react with nucleophiles due to its electrophilic centers, which can be exploited for further chemical modifications.

Relevant data regarding these properties can be found in detailed chemical databases and peer-reviewed publications .

Applications

Scientific Uses

Chaetoglobosin T has potential applications in several fields:

  • Pharmaceuticals: Due to its antitumor and antifungal properties, it is being investigated as a candidate for cancer therapy and antifungal treatments.
  • Agriculture: Its antifungal activity may be harnessed in developing biocontrol agents against plant pathogens.

Research continues into optimizing the production and application of chaetoglobosin T, with ongoing studies focusing on enhancing yields through biotechnological approaches .

Biosynthetic Pathways and Genetic Regulation

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Systems in Chaetoglobosin T Biosynthesis

The foundational scaffold of chaetoglobosin T is assembled by an iterative type I PKS-NRPS hybrid megasynthetase, analogous to systems characterized in closely related chaetoglobosins. This multidomain enzyme complex catalyzes the stepwise incorporation of acetate and malonate units into a growing polyketide chain, followed by condensation with L-tryptophan via the NRPS module. The PKS component exhibits a canonical domain architecture: Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), C-Methyltransferase (CMeT), Ketoreductase (KR), and Acyl Carrier Protein (ACP). Notably, the enoylreductase (ER) activity is trans-supplied by a standalone ER protein (CheB), essential for full reduction during chain elongation [2] [5]. Following polyketide assembly, the NRPS module activates and tethers L-tryptophan, facilitating macrocyclization via amide bond formation to generate the protocytochalasan scaffold—prochaetoglobosin—a direct precursor to chaetoglobosin T [4] [10]. Genomic analyses confirm that the che cluster housing cheA (PKS-NRPS) and cheB (ER) is evolutionarily conserved across chaetoglobosin-producing fungi, underscoring its critical role in structural diversification [1] [5].

Table 1: Core Domains in the PKS-NRPS Hybrid Enzyme for Chaetoglobosin Biosynthesis

DomainFunctionRole in Chaetoglobosin T Biosynthesis
KSChain elongation via Claisen condensationPolyketide backbone assembly
ATMalonyl-CoA loadingSubstrate acquisition for elongation
DHDehydrationIntroduction of α-β unsaturation
CMeTC-methylationAddition of methyl branches
ΨKR/ER0Structural/inactive KR or ER domainRequires trans-acting enzymes (e.g., CheB)
ACPThiolation and carrierShuttling of intermediates
C-A-PCP-ENRPS modules (Condensation, Adenylation, Peptide Carrier Protein, Epimerization)L-Tryptophan incorporation and macrocyclization

Role of Pathway-Specific Transcription Factors (e.g., CgCheR) in Cluster Activation

Activation of the che biosynthetic gene cluster (BGC) is hierarchically governed by zinc binuclear cluster (Zn₂Cys₆) transcription factors. The pathway-specific regulator CgCheR (encoded within the che cluster) directly binds to conserved cis-elements (e.g., 5ʹ-CCG-3ʹ motifs) in promoter regions of cheA, cheB, and tailoring enzyme genes, serving as the primary transcriptional activator [6] [10]. However, CgCheR operates within a broader regulatory network: It is subordinate to the global velvet complex regulator CgLaeA, which mediates chromatin remodeling to derepress the che cluster. Disruption of cgcheR ablates chaetoglobosin T production, confirming its indispensability [10]. Intriguingly, recent RNA-seq studies revealed a downstream C₂H₂ zinc finger repressor (CgTF6) negatively regulated by CgCheR. Deletion of cgtf6 results in ~4-fold upregulation of cheA and a concomitant increase in chaetoglobosin T titers, indicating a feedback inhibition loop safeguarding cellular homeostasis against metabolite toxicity [10]. This dual-layered control—activation by CgCheR and attenuation by CgTF6—ensures precise tuning of biosynthetic flux.

Post-PKS Modifications: Oxidative Tailoring and Macrocyclization Mechanisms

Structural diversification of prochaetoglobosin into chaetoglobosin T requires extensive post-assembly oxidative modifications. Three classes of tailoring enzymes orchestrate this process:

  • FAD-dependent monooxygenases: Catalyze regioselective hydroxylations at C-20 or C-6, enhancing molecular polarity.
  • Cytochrome P450 oxidases (P450s): Mediate epoxidations (e.g., C-6/C-7 epoxide formation) and C-C bond cleavages. In C. globosum, P450 cheD and cheF homologs introduce the characteristic epoxide moiety critical for chaetoglobosin T’s bioactivity [4].
  • Dehydrogenases: Facilitate dehydrogenation to form α,β-unsaturated carbonyl systems.

A pivotal step is the intramolecular Diels-Alder cyclization, occurring spontaneously or enzyme-assisted, which generates the rigid 13-membered macrocycle definitive of chaetoglobosins. This pericyclic reaction confers structural preorganization essential for actin-binding activity. Combinatorial studies using P450-knockout strains demonstrate that enzyme promiscuity enables branching pathways, yielding structural analogs (e.g., chaetoglobosins A, C, F) alongside chaetoglobosin T from shared precursors [4].

Regulatory Networks Linking Secondary Metabolism and Fungal Morphogenesis

Chaetoglobosin T biosynthesis is inextricably coupled to fungal developmental programs via conserved signal transduction cascades. The Gα-cAMP/PKA pathway serves as a master integrator:

  • Gα subunit (Gna-1): Upon activation by upstream signals (e.g., nutrient stress), Gna-1 stimulates adenylyl cyclase, elevating intracellular cAMP.
  • cAMP-dependent Protein Kinase A (PKA): Phosphorylates developmental regulators (e.g., CgVeA) and chromatin modifiers (e.g., CgLaeA). RNAi knockdown of gna-1 reduces chaetoglobosin T yields by >80% and impairs sporulation/perithecium formation. These defects are rescued by exogenous cAMP or co-silencing of the PKA regulatory subunit (pkaR), confirming pathway centrality [8].
  • Velvet Complex (CgVeA-CgLaeA): Directly interfaces with CgCheR to transduce light/nutrient signals into che cluster expression. Deletion of cglaeA abolishes chaetoglobosin synthesis, while overexpression enhances titers 1.5-fold [6] [10]. Crucially, this pathway co-regulates the melanin synthase Pks-1, linking pigment production (hyphal integrity) and chaetoglobosin biosynthesis—a phenomenon termed "metabolite-morphology coupling" [8] [10].

Table 2: Key Transcriptional Regulators of Chaetoglobosin T Biosynthesis

RegulatorTypeFunctionEffect on Chaetoglobosin T
CgLaeAGlobal (methyltransferase)Chromatin derepression of BGCsPositive; essential for cluster activation
CgCheRPathway-specific (Zn₂Cys₆)Direct activation of che genesPositive; deletion abolishes production
CgTF6Repressor (C₂H₂)Feedback inhibition of che clusterNegative; deletion increases yield 4-fold
CgVeADevelopmental (velvet)Nuclear shuttling; complex formation with LaeAPositive; required for expression
Gna-1Gα proteincAMP/PKA pathway activationPositive; knockdown reduces yield >80%

Efflux Transporters (e.g., CgMfs1) and Their Impact on Biosynthetic Yield

Cellular efflux is a critical determinant of chaetoglobosin T accumulation. The Major Facilitator Superfamily (MFS) transporter CgMfs1 functions as a dedicated chaetoglobosin efflux pump, alleviating end-product feedback inhibition. Key evidence includes:

  • Gene inactivation: Silencing cgmfs1 reduced chaetoglobosin T titers by 65–70% (19.95–17.13 mg/L vs. wild-type 58.66 mg/L) due to intracellular metabolite sequestration [7].
  • Overexpression: Engineered cgmfs1OE strains exhibit 5.1-fold higher yields (298.77 mg/L), attributed to enhanced secretion reducing cytoplasmic feedback repression on cheA transcription [7] [9].
  • Substrate promiscuity: CgMfs1 exports structurally related chaetoglobosins (A, B, F), suggesting broad specificity within this chemotype [7].

Strategically exploiting efflux enhances bioproduction: Coupling cgmfs1 overexpression with a cgtf6 background in C. globosum elevates chaetoglobosin T titers to 265.93 mg/L in optimized media, demonstrating the synergy between transporter engineering and regulatory manipulation [9] [10].

Compounds Mentioned in Article

  • Chaetoglobosin T
  • Prochaetoglobosin
  • Chaetoglobosin A
  • Chaetoglobosin B
  • Chaetoglobosin C
  • Chaetoglobosin F
  • Flavipin
  • Cytochalasin B
  • Chaetoglobosin K

Properties

Product Name

chaetoglobosin T

IUPAC Name

(1S,3E,6S,7E,9S,11E,13S,16S,17R,18S)-6-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione

Molecular Formula

C32H38N2O3

Molecular Weight

498.7 g/mol

InChI

InChI=1S/C32H38N2O3/c1-19-9-7-10-24-16-20(2)22(4)30-27(17-23-18-33-26-12-6-5-11-25(23)26)34-31(37)32(24,30)29(36)14-8-13-28(35)21(3)15-19/h5-8,10-12,14-16,18-19,22,24,27-28,30,33,35H,9,13,17H2,1-4H3,(H,34,37)/b10-7+,14-8+,21-15+/t19-,22+,24-,27-,28-,30-,32+/m0/s1

InChI Key

KJNZESBAHPOZTI-DYGSJVQXSA-N

Synonyms

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Canonical SMILES

CC1CC=CC2C=C(C(C3C2(C(=O)C=CCC(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2C=C([C@H]([C@@H]3[C@@]2(C(=O)/C=C/C[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C

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